

# Application Notes and Protocols for Rubicene

## Synthesis via Scholl Reaction

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### Compound of Interest

Compound Name: Rubicene

Cat. No.: B091611

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Rubicene** is a polycyclic aromatic hydrocarbon (PAH) with a distinctive ruby-red color, first synthesized over a century ago.[1] Its unique electronic and photophysical properties have garnered recent interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and electroluminescent devices.[1] The Scholl reaction provides a facile and efficient method for synthesizing **rubicene** and its derivatives through an intramolecular oxidative cyclodehydrogenation.[1][2] This protocol details the synthesis of **rubicene** from the readily available starting material, 9,10-diphenylanthracene, utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant in the presence of a strong acid.[1]

The Scholl reaction is a powerful tool for the construction of fused aromatic systems, involving the formation of aryl-aryl bonds through a dehydrogenative coupling process.[2][3] While the exact mechanism can vary depending on the reactants and conditions, it is generally believed to proceed through either a radical cation or an arenium ion intermediate.[3][4][5] This method offers a more convenient alternative to harsher, traditional methods for **rubicene** synthesis, often resulting in higher yields under milder conditions.[1]

### Reaction Principle:

The synthesis of **rubicene** via the Scholl reaction involves the intramolecular cyclization of 9,10-diphenylanthracene. In the presence of a strong acid, such as trifluoromethanesulfonic

acid (TfOH), and an oxidizing agent like DDQ, new carbon-carbon bonds are formed between the phenyl substituents and the anthracene core, leading to the extended, planarized **rubicene** structure.<sup>[1]</sup>

## Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of **rubicene** via the Scholl reaction.

| Parameter   | Value  | Reference |
|---|--|-----------|
| Starting Material   | 9,10-Diphenylanthracene  | [1]       |
| Oxidant   | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)  | [1]       |
| Acid  | Trifluoromethanesulfonic Acid (TfOH)   | [1]       |
| Solvent   | Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )   | [1]       |
| Stoichiometry (DDQ)                                       | 3.0 equivalents  | [1]       |
| Reaction Temperature                                      | 0 °C   | [1]       |
| Reaction Time   | 10 minutes to 1 hour   | [1]       |
| Yield   | 67-80%   | [1]       |
| <sup>1</sup> H NMR (270 MHz, CDCl <sub>3</sub> ), δ (ppm) | 8.62 (d, J = 8.6 Hz, 2H), 8.34 (d, J = 7.6 Hz, 2H), 8.04 (d, J = 6.8 Hz, 2H), 7.98 (d, J = 7.0 Hz, 2H), 7.79 (dd, J = 8.6, 6.6 Hz, 2H), 7.45 (td, J = 7.6, 0.8 Hz, 2H), 7.39 (td, J = 7.6, 0.8 Hz, 2H) |           |
| TLC Rf Value  | 0.37 (hexane:dichloromethane = 3:2)  |           |

## Experimental Protocols

## Materials and Reagents:

- 9,10-Diphenylanthracene
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Trifluoromethanesulfonic Acid (TfOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Celite

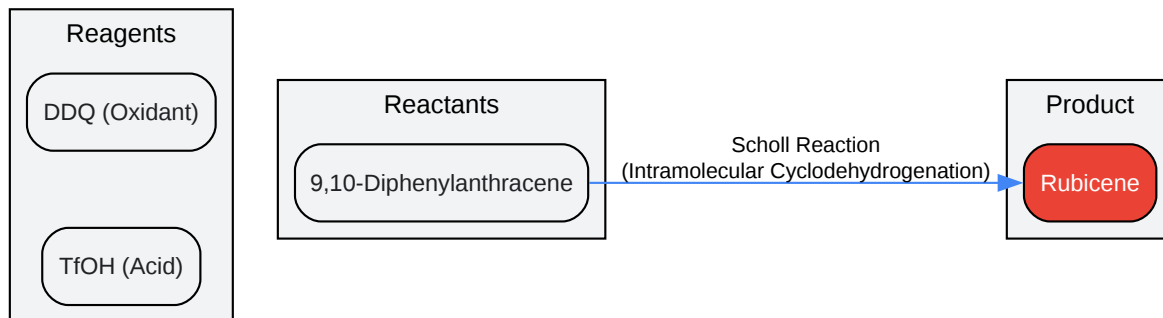
## Procedure:

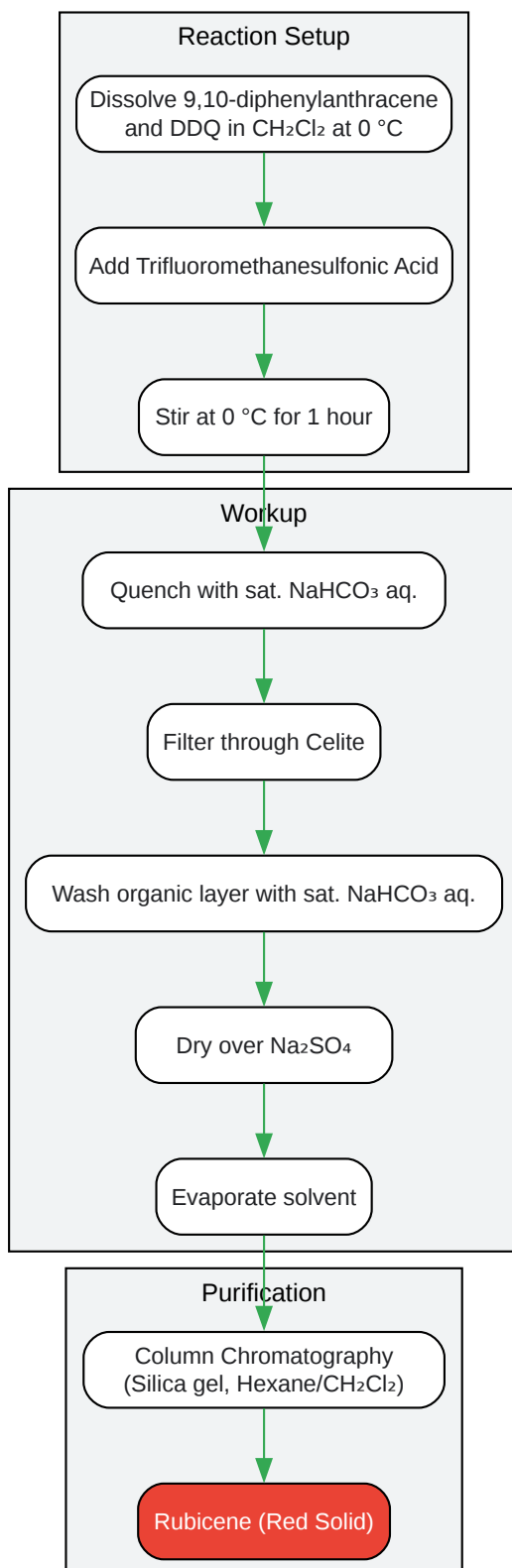
- To a solution of 9,10-diphenylanthracene (200 mg, 0.61 mmol) in dichloromethane (19 mL) at 0 °C, add DDQ (412 mg, 1.8 mmol, 3.0 eq.).
- Slowly add trifluoromethanesulfonic acid (1 mL) to the mixture at 0 °C. The color of the reaction mixture will change from yellow to blue upon the addition of the acid.
- Stir the mixture at 0 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:dichloromethane (3:2) solvent system, with the product having an R<sub>f</sub> value of 0.37. In some cases, the reaction may be complete within 10 minutes.<sup>[1]</sup>
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). The color of the mixture will turn red.
- Filter the mixture through a pad of celite and wash the residue with dichloromethane (100 mL).

- Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient (from 0:1 to 1:3) to afford **rubicene** as a red solid (131 mg, 67% yield).

## Visualizations

### Reaction Pathway





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